![molecular formula C11H14N4O B7572504 7-(4-Methylpiperazin-1-yl)furo[2,3-d]pyridazine](/img/structure/B7572504.png)
7-(4-Methylpiperazin-1-yl)furo[2,3-d]pyridazine
Description
7-(4-Methylpiperazin-1-yl)furo[2,3-d]pyridazine is a heterocyclic compound that features a furo[2,3-d]pyridazine core with a 4-methylpiperazin-1-yl substituent. This compound is part of a broader class of pyridazine derivatives, which are known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Properties
IUPAC Name |
7-(4-methylpiperazin-1-yl)furo[2,3-d]pyridazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O/c1-14-3-5-15(6-4-14)11-10-9(2-7-16-10)8-12-13-11/h2,7-8H,3-6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSNXHXUUWKCASH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C3C(=CN=N2)C=CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-Methylpiperazin-1-yl)furo[2,3-d]pyridazine typically involves the formation of the furo[2,3-d]pyridazine core followed by the introduction of the 4-methylpiperazin-1-yl group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with a pyridazine derivative, which undergoes cyclization with a furan derivative in the presence of a suitable catalyst .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening for catalyst selection, as well as the implementation of continuous flow reactors to ensure consistent reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions
7-(4-Methylpiperazin-1-yl)furo[2,3-d]pyridazine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated compounds .
Scientific Research Applications
7-(4-Methylpiperazin-1-yl)furo[2,3-d]pyridazine has been explored for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: It is used in the development of agrochemicals and other industrial applications.
Mechanism of Action
The mechanism of action of 7-(4-Methylpiperazin-1-yl)furo[2,3-d]pyridazine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application, but common targets include enzymes involved in inflammation and cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Pyridazine Derivatives: These include compounds like pyridazinone, which also exhibit diverse pharmacological activities.
Furo[2,3-d]pyrimidine Derivatives: These compounds share a similar core structure and are known for their kinase inhibitory activities.
Uniqueness
7-(4-Methylpiperazin-1-yl)furo[2,3-d]pyridazine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its combination of a furo[2,3-d]pyridazine core with a 4-methylpiperazin-1-yl group makes it a versatile compound for various scientific and industrial applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.